molecular formula C16H16ClN5O3S B2525535 5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034603-47-7

5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2525535
CAS No.: 2034603-47-7
M. Wt: 393.85
InChI Key: MRFBQULHSHMYKH-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a high-purity chemical reagent intended for research applications. This synthetic compound features a complex structure incorporating a benzenesulfonamide group, a pyrazine heterocycle, and a chlorinated methoxy-benzene ring. The benzenesulfonamide moiety is a privileged pharmacophore in medicinal chemistry, known for its ability to act as a zinc-binding group and inhibit various metalloenzymes . Specifically, sulfonamides are established inhibitors of carbonic anhydrase (CA) isoforms, which are targets for conditions like glaucoma, epilepsy, and edema . Furthermore, compounds with similar structural motifs, particularly those containing a benzenesulfonamide group, have demonstrated significant research utility as inhibitors of the HIV-1 Capsid (CA) protein, showing activity in both early and late stages of the viral replication cycle . The presence of the pyrazine and pyrazole heterocycles further enhances the molecular diversity and potential for target interaction, as such nitrogen-containing heterocycles are common in numerous FDA-approved pharmaceuticals . This combination of features makes this compound a valuable scaffold for investigating new therapeutic agents, conducting structure-activity relationship (SAR) studies, and exploring novel mechanisms of action in biochemical assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-22-12(8-13(21-22)14-10-18-5-6-19-14)9-20-26(23,24)16-7-11(17)3-4-15(16)25-2/h3-8,10,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFBQULHSHMYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the existing literature on its biological activity, summarizing research findings, case studies, and relevant data tables.

Chemical Structure

The compound can be represented as follows:

C15H16ClN5O2S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_5\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing a benzenesulfonamide moiety exhibit various biological activities, including:

  • Anticancer Activity : Several studies have explored the cytotoxic effects of pyrazole derivatives against different cancer cell lines.
  • Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects, similar to other sulfonamide derivatives.

Anticancer Activity

A review of recent studies highlights the potential of pyrazole derivatives, including those similar to this compound, in targeting cancer cells:

Compound Cell Line IC50 (µM) Mechanism
5-chloro...MCF73.79Induces apoptosis
5-chloro...SF-26812.50Cell cycle arrest
5-chloro...NCI-H46042.30Inhibits proliferation

These values indicate promising cytotoxic activity, suggesting that the compound may effectively inhibit cancer cell growth.

Anti-inflammatory Activity

Sulfonamide derivatives have been studied for their anti-inflammatory properties. For instance, a study demonstrated that certain benzenesulfonamide derivatives could inhibit endothelin receptor activity, which is crucial in managing conditions like pulmonary hypertension:

Compound Dose (nM) Effect on Perfusion Pressure
Benzenesulfonamide0.001Significant reduction
Compound X0.001Moderate reduction

This table illustrates the efficacy of these compounds in modulating vascular responses.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Cytotoxicity Studies : A series of pyrazole-based compounds were tested against various cancer cell lines, showing significant IC50 values indicating effective growth inhibition.
  • Inflammatory Model Studies : In vivo models demonstrated that benzenesulfonamide derivatives could reduce inflammation markers significantly in animal models.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Substituent Variations

Compound A : 5-chloranyl-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide ()

  • Key Difference : Benzoxazole replaces the pyrazine-pyrazole unit.
  • Impact : Benzoxazole’s fused oxygen-nitrogen ring system increases rigidity and may reduce solubility compared to the pyrazine-containing target compound. This could affect membrane permeability and target binding kinetics .

Compound B : 5-chloro-2-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide ()

  • Key Differences: Pyridine (monocyclic) replaces pyrazine (bicyclic). Methyl group at the benzene 2-position instead of methoxy.
  • Impact : Pyridine’s lower electron-deficient nature compared to pyrazine may reduce π-π stacking interactions. The methyl group’s smaller size and lower polarity might decrease steric hindrance but increase metabolic oxidation susceptibility .

Sulfonamide-Linked Pyrazole Derivatives

Compound C : AZD1480 ()

  • Structure : Pyrimidin-4-amine core with pyrazole and fluoropyrimidine substituents.
  • Key Difference : AZD1480 lacks a sulfonamide group but includes a pyrimidine scaffold.
  • Functional Impact : As a Jak2 inhibitor, AZD1480’s pyrimidine-amine structure facilitates kinase domain binding. The absence of sulfonamide in AZD1480 suggests divergent target selectivity compared to sulfonamide-based analogs .

Compound D : 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride ()

  • Key Differences : Chloro and isopropyl substituents on pyrazole; sulfonyl chloride group instead of sulfonamide.
  • Impact: Sulfonyl chloride’s reactivity limits its direct therapeutic use, but it serves as a precursor for sulfonamide synthesis.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Relevance
Target Compound C₁₇H₁₇ClN₄O₃S 392.86 Pyrazine, methoxy, sulfonamide Potential kinase/modulator
Compound A () C₁₆H₁₅ClN₂O₅S 382.82 Benzoxazole, methoxy Undisclosed (structural analog)
Compound B () C₁₇H₁₇ClN₄O₂S 376.90 Pyridine, methyl Undisclosed
AZD1480 () C₁₈H₁₇F₂N₇O 401.37 Pyrimidine, fluoropyrimidine Jak2 inhibitor (Phase I trials)
Compound D () C₇H₁₀Cl₂N₂O₂S 257.14 Isopropyl, sulfonyl chloride Synthetic intermediate

Research Findings and Implications

  • Electron-Deficient Heterocycles : The target compound’s pyrazine ring may enhance binding to ATP pockets in kinases (e.g., Jak2) compared to pyridine or benzoxazole analogs, as seen in AZD1480’s pyrimidine-based inhibition .
  • Methoxy vs. Methyl Substitution : The methoxy group in the target compound likely improves solubility and reduces CYP-mediated metabolism relative to Compound B’s methyl group, aligning with trends in sulfonamide drug design .
  • Sulfonamide vs. Amine Linkers : Sulfonamide-containing compounds (target, Compounds A, B) may exhibit broader target promiscuity compared to AZD1480’s amine-pyrimidine scaffold, which is optimized for kinase selectivity .

Q & A

Q. What established synthetic routes are available for 5-chloro-2-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under controlled pH and temperature (e.g., 60–80°C in ethanol) .
  • Step 2: Introduction of the pyrazine moiety through nucleophilic substitution or Suzuki-Miyaura coupling, often using palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) .
  • Step 3: Sulfonamide linkage via reaction of the intermediate amine with 5-chloro-2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is critical to isolate the final product (>95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the pyrazole and sulfonamide groups. For example, the methylene bridge (CH₂) in the sulfonamide linker appears as a triplet at δ 4.2–4.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak at m/z 449.0821 for C₁₉H₁₈ClN₅O₃S) .
  • Infrared (IR) Spectroscopy: Key stretches include sulfonamide S=O (1350–1150 cm⁻¹) and pyrazine C=N (1600–1500 cm⁻¹) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect trace byproducts .

Q. How can researchers assess the preliminary biological activity of this sulfonamide derivative?

Methodological Answer:

  • In vitro assays: Screen against enzyme targets (e.g., carbonic anhydrase or kinase isoforms) using fluorogenic substrates or ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (e.g., 0.1–100 µM) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubations .
  • Solubility and stability: Use shake-flask methods (PBS buffer, pH 7.4) and LC-MS to monitor degradation over 24 hr .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs (e.g., 2³) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis reduces reaction time (30 min vs. 12 hr) while improving yield by 15–20% .
  • Catalyst screening: Test alternatives to Pd(PPh₃)₄, such as PdCl₂(dtbpf), to minimize side reactions in cross-coupling steps .
  • In-line analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What computational approaches predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Dock the compound into crystal structures (e.g., PDB ID 3LXJ) to identify key binding residues (e.g., hydrogen bonds with pyrazine N-atoms) .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-protein complexes in explicit solvent .
  • QSAR Models: Train regression models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts to predict activity against related targets .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal assays: Validate IC₅₀ values using both enzymatic (e.g., fluorescence-based) and cellular (e.g., Western blot for target inhibition) assays .
  • Purity analysis: Re-test compounds with ≥98% purity (via HPLC) to exclude interference from byproducts like dechlorinated analogs .
  • Buffer conditions: Standardize assay pH (e.g., 7.4 vs. 6.5) and ionic strength, as sulfonamides are pH-sensitive .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Systematic substitution: Synthesize analogs with variations at the pyrazine (e.g., 2-pyridinyl vs. pyrimidinyl) or sulfonamide (e.g., -OCH₃ → -CF₃) positions .
  • Pharmacophore mapping: Identify critical features (e.g., sulfonamide S=O as hydrogen bond acceptors) using Schrödinger Phase .
  • Free-Wilson analysis: Quantify contributions of substituents to activity (e.g., pyrazine contributes 40% of binding energy in kinase inhibition) .

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